5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
CAS No.: 1067193-36-5
Cat. No.: VC2827810
Molecular Formula: C8H5ClN2O2
Molecular Weight: 196.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1067193-36-5 |
|---|---|
| Molecular Formula | C8H5ClN2O2 |
| Molecular Weight | 196.59 g/mol |
| IUPAC Name | 5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C8H5ClN2O2/c9-7-1-4-5(8(12)13)2-10-6(4)3-11-7/h1-3,10H,(H,12,13) |
| Standard InChI Key | AVPUJBXNXVWMSX-UHFFFAOYSA-N |
| SMILES | C1=C2C(=CNC2=CN=C1Cl)C(=O)O |
| Canonical SMILES | C1=C2C(=CNC2=CN=C1Cl)C(=O)O |
Introduction
Chemical Structure and Identification
Structural Characteristics
5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid belongs to the azaindole family of compounds, specifically the 6-azaindole subclass. It features a fused bicyclic structure composed of a pyrrole ring and a pyridine ring. The compound has a chlorine atom at the 5-position and a carboxylic acid functional group at the 3-position, which significantly influence its chemical behavior .
Chemical Identifiers
Table 1: Key Identifiers of 5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
| Identifier | Value |
|---|---|
| CAS Number | 1067193-36-5 |
| Molecular Formula | C₈H₅ClN₂O₂ |
| Molecular Weight | 196.59 g/mol |
| SMILES Notation | O=C(O)C1=CNC=2C=NC(Cl)=CC21 |
| InChI | InChI=1S/C8H5ClN2O2/c9-7-1-4-5(8(12)13)2-10-6(4)3-11-7/h1-3,10H,(H,12,13) |
| InChI Key | AVPUJBXNXVWMSX-UHFFFAOYSA-N |
Common Synonyms
The compound is also known by several synonyms, including:
Physicochemical Properties
Physical Characteristics
5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid typically appears as a solid at room temperature. Its physical properties are influenced by its heterocyclic structure and functional groups .
Chemical Properties
The compound exhibits several important chemical properties that make it valuable for synthetic applications:
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Solubility: Enhanced solubility in polar solvents due to the presence of the carboxylic acid functional group at the 3-position .
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Stability: Moderate stability under standard conditions, though it may be sensitive to strong acids or bases due to the carboxylic acid group .
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Reactivity: The chlorine atom at the 5-position enhances its reactivity, particularly in nucleophilic substitution reactions .
Synthetic Approaches
Reaction Conditions
The specific reaction conditions for synthesis of related pyrrolo-pyridine carboxylic acids typically involve:
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Reflux conditions for 1-2 hours
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Basic conditions using sodium hydroxide
Applications in Medicinal Chemistry
Structural Advantages
Several structural features contribute to the compound's pharmaceutical relevance:
Structural Analogs and Comparison
Related Compounds
Several structural analogs of 5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid exist, differing in the position of substituents or the pattern of ring fusion. These differences can significantly impact their chemical properties and biological activities.
Table 2: Comparison with Structural Analogs
| Supplier Reference | Quantity | Price (€) |
|---|---|---|
| IN-DA008XQN | 100 mg | 194.00 |
| 250 mg | 325.00 | |
| 500 mg | 588.00 | |
| 54-OR86809 | 100 mg | 363.00 |
| 250 mg | 584.00 | |
| 1 g | 1,251.00 | |
| 10-F337398 | 100 mg | 192.00 |
| 250 mg | 307.00 | |
| 1 g | 691.00 | |
| 3D-SSB19336 | 50 mg | 402.00 |
| 500 mg | 993.00 |
The relatively high pricing reflects the specialized nature of the compound and its value in pharmaceutical research and development .
Reaction Profiles and Chemical Behavior
Reactivity Patterns
The reactivity of 5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is influenced by three main structural features:
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The carboxylic acid group can participate in typical carboxylic acid reactions including esterification, amidation, and reduction
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The chlorine atom at position 5 serves as a reactive site for nucleophilic substitution reactions
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The NH group in the pyrrole ring can undergo N-alkylation or N-acylation
Structure-Activity Relationships
The compound's biological activity potential is closely linked to its structure. The presence of the chlorine atom and carboxylic acid group on the fused ring system creates a unique electronic distribution that can influence binding interactions with biological targets. These structural features make the compound valuable for structure-activity relationship studies in drug discovery programs .
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